molecular formula C20H21NO4 B103684 Evoprenine CAS No. 16584-45-5

Evoprenine

Cat. No. B103684
CAS RN: 16584-45-5
M. Wt: 339.4 g/mol
InChI Key: SKJRDJBAXQXFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evoprenine, also known as isoprenaline, is a synthetic catecholamine that was first synthesized in the 1940s. It is a beta-adrenergic agonist that is commonly used in research to study the effects of beta-adrenergic stimulation on various physiological processes.

Scientific Research Applications

Extracellular Vesicles (EVs) and Their Functions

Research in the field of biology and medicine has rapidly expanded around extracellular vesicles (EVs), including exosomes, ectosomes, microvesicles, and others. These secreted membrane-enclosed vesicles are of great interest for their potential roles in cell-to-cell communication and physiological processes. The International Society for Extracellular Vesicles highlights the challenges in obtaining pure EV fractions for functional studies and emphasizes the need for established guidelines for their analysis and reporting in scientific studies (Lötvall et al., 2014).

Kynurenines and the Central Nervous System

Kynurenines, a family of compounds from the essential amino acid tryptophan, have shown promise in treating neurodegenerative disorders and aiding in identifying glutamate-releasing synapses. This research has led to the development of drugs for epilepsy and stroke treatment. The increasing interest in kynurenines and their physiological and pathological roles in the brain has opened up avenues for drug development based on these roles (Stone, 2001).

Urinary Extracellular Vesicles (uEVs)

Urinary extracellular vesicles (uEVs) have been shown to reflect molecular processes and conditions in kidney, urothelial, and prostate tissue. Although methods to isolate and characterize uEVs have developed, there's a need for optimization and standardization for clinical applications. This research could facilitate advances in uEV-based analyses (Erdbrügger et al., 2021).

Therapeutic Application of Mesenchymal Stem Cell-Derived Extracellular Vesicles

Mesenchymal stem cell (MSC)-derived extracellular vesicles have been studied for their role in preserving kidney function and reducing pro-inflammatory cytokines in a swine model. This approach has shown potential in blunting cardiac injury and dysfunction, highlighting the role of inflammation in the crosstalk between the kidney and heart (Zhang et al., 2020).

Preservation Techniques for Clinical-Grade Therapeutic Extracellular Vesicles

The preservation of extracellular vesicles (EVs) is vital for their clinical and commercial use. Cryopreservation and freeze-drying techniques are common, but each has its challenges and limitations. This research is crucial for the advancement of cell-free therapy using EVs (Bahr et al., 2020).

Evodiamine: Pharmacology, Toxicity, and Clinical Applications

Evodiamine, a component of Evodia rutaecarpa, has been studied for its pharmacological activities such as analgesic, anti-inflammatory, anti-tumor, and heart protection. However, its significant hepatotoxicity and cardiotoxicity highlight the need for monitoring in clinical applications. This review discusses the challenges and future directions for evodiamine research (Sun et al., 2020).

Native and Bioengineered Extracellular Vesicles for Cardiovascular Therapeutics

Extracellular vesicles (EVs) have shown promise in treating cardiovascular diseases. Research is focusing on their bioengineering to improve stability, bioactivity, and targeting. This advancement requires a comprehensive understanding of molecular-compound delivery and the challenges in clinical translation (de Abreu et al., 2020).

properties

CAS RN

16584-45-5

Product Name

Evoprenine

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-hydroxy-2-methoxy-10-methyl-3-(3-methylbut-2-enoxy)acridin-9-one

InChI

InChI=1S/C20H21NO4/c1-12(2)9-10-25-16-11-15-17(19(23)20(16)24-4)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3

InChI Key

SKJRDJBAXQXFJY-UHFFFAOYSA-N

SMILES

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C

Canonical SMILES

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C

Other CAS RN

16584-45-5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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